2-(Pent-4-en-1-yl)cycloheptan-1-ol

Description

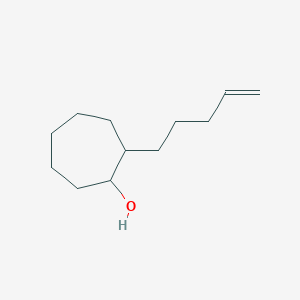

2-(Pent-4-en-1-yl)cycloheptan-1-ol is a cycloheptanol derivative featuring a pentenyl substituent at the 2-position of the seven-membered ring. The compound combines a strained cycloheptane ring with an unsaturated alkenyl chain, conferring unique physicochemical properties.

Properties

Molecular Formula |

C12H22O |

|---|---|

Molecular Weight |

182.30 g/mol |

IUPAC Name |

2-pent-4-enylcycloheptan-1-ol |

InChI |

InChI=1S/C12H22O/c1-2-3-5-8-11-9-6-4-7-10-12(11)13/h2,11-13H,1,3-10H2 |

InChI Key |

GCGAKAUVTOGIBI-UHFFFAOYSA-N |

Canonical SMILES |

C=CCCCC1CCCCCC1O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pent-4-en-1-yl)cycloheptan-1-ol typically involves the reaction of cycloheptanone with pent-4-en-1-ylmagnesium bromide in the presence of a suitable catalyst. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The product is then purified using standard techniques such as distillation or chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Pent-4-en-1-yl)cycloheptan-1-ol can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with a halogen.

Major Products Formed

Oxidation: Cycloheptanone derivatives.

Reduction: Cycloheptane derivatives.

Substitution: Halogenated cycloheptane derivatives.

Scientific Research Applications

2-(Pent-4-en-1-yl)cycloheptan-1-ol has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with various biomolecules.

Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(Pent-4-en-1-yl)cycloheptan-1-ol is not well-understood. it is believed to interact with various molecular targets through its hydroxyl and pentenyl groups. These interactions may involve hydrogen bonding, hydrophobic interactions, and van der Waals forces. Further research is needed to elucidate the specific pathways and targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cycloheptanol Derivatives

Cycloheptanol derivatives vary in substituent type, position, and saturation. Key comparisons include:

Key Findings :

- The pentenyl group in this compound introduces unsaturation, enhancing reactivity in cycloaddition or oxidation reactions compared to saturated analogs .

- Ring strain in cycloheptanol derivatives (vs. cyclohexanol) reduces melting points and increases conformational flexibility, affecting crystallization behavior.

Linear Alkenols and Methylpentanols

Linear alcohols with unsaturated or branched chains provide insights into the influence of chain topology:

Key Findings :

- The cycloheptanol core drastically reduces water solubility compared to linear analogs (e.g., 1-Penten-3-ol) due to increased hydrophobicity.

- Toxicity data for similar alkenols (e.g., 1-Penten-3-ol) suggest moderate acute toxicity, but the cyclic structure may alter metabolic pathways .

Bicyclic and Amino-Substituted Analogs

The bicyclic compound 2-({bicyclo[2,2,1]heptan-2-yl}amino)-4-methylpentan-1-ol () differs significantly:

Key Differences :

- The amino group in the bicyclic compound expands its utility in catalysis or drug design, whereas the target compound’s unsaturated chain may favor polymerization or cross-coupling reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.